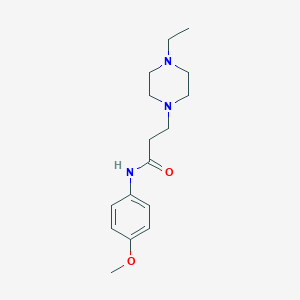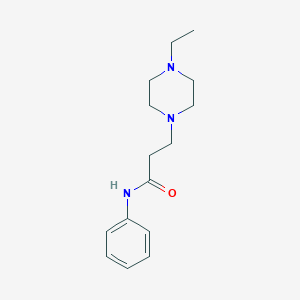![molecular formula C19H28N2O3S B248629 1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B248629.png)
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, which results in chromatin condensation and transcriptional repression. MS-275 has been extensively studied for its potential applications in cancer therapy and other diseases.
Wirkmechanismus
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane exerts its anti-tumor effects by inhibiting HDAC activity, resulting in the accumulation of acetylated histones and other proteins, which leads to changes in gene expression. This, in turn, leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and physiological effects:
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, as well as the inhibition of angiogenesis and the induction of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has a number of advantages for lab experiments, including its potent anti-tumor activity and its ability to induce changes in gene expression. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are many potential future directions for research on 1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane, including the development of new HDAC inhibitors with improved efficacy and safety profiles, the identification of new targets for HDAC inhibitors, and the exploration of the use of HDAC inhibitors in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to better understand the mechanisms of action of HDAC inhibitors and their potential applications in a wide range of diseases.
Synthesemethoden
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting intermediate with 6-aminocaproic acid. The final step involves the coupling of the resulting intermediate with 4-(2-aminoethyl)benzoic acid to form 1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane.
Wissenschaftliche Forschungsanwendungen
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been studied extensively for its potential applications in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been shown to have potent anti-tumor activity in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Eigenschaften
Produktname |
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane |
|---|---|
Molekularformel |
C19H28N2O3S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
azepan-1-yl-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C19H28N2O3S/c1-16-8-10-18(11-9-16)25(23,24)21-14-6-7-17(15-21)19(22)20-12-4-2-3-5-13-20/h8-11,17H,2-7,12-15H2,1H3 |
InChI-Schlüssel |
ADQWVFRYPVMXQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)
![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B248622.png)
![N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B248623.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248624.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B248627.png)
![Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone](/img/structure/B248628.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248631.png)
![1-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B248632.png)